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Description
2-(2,2-Difluorovinyl)naphthalene is a specialized organic compound that serves as a versatile building block in synthetic chemistry, particularly for the construction of valuable fluorinated structures. Its primary research value lies in its role as a substrate in transition-metal-free defluoroarylation reactions. Recent mechanochemical methods (2025) demonstrate that this compound reacts with in-situ generated calcium-based Grignard reagents to yield thermodynamically less favorable (E)-monofluorostilbene derivatives with high stereoselectivity . This provides a novel and efficient pathway to access monofluorinated analogs of bioactive molecules, such as combretastatin A-4, which are significant in medicinal chemistry and drug discovery . The naphthalene moiety is a privileged structure in pharmaceuticals and materials science, and its fusion with a reactive gem-difluorovinyl group makes this reagent particularly useful for diversifying chemical space in library synthesis . The compound should be handled with care in a well-ventilated laboratory environment. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.
Synthetic Methodologies for 2 2,2 Difluorovinyl Naphthalene and Related Naphthalene Derivatives
Strategies for the Formation of the Gem-Difluorovinyl Moiety
The introduction of the C=CF₂ group onto a naphthalene (B1677914) scaffold is a primary challenge in the synthesis of the target compound. This moiety imparts specific electronic characteristics and can serve as a bioisostere for carbonyl groups or as an intermediate for further chemical transformations. Transition metal-catalyzed reactions have become the cornerstone for the formation of this functional group. rsc.orgresearchgate.net
Among the various synthetic strategies, transition metal-catalyzed cross-coupling reactions are paramount. These reactions facilitate the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance. Catalytic systems based on copper, rhodium, and particularly palladium have been employed to construct the gem-difluorovinyl unit on aromatic rings. rsc.org A common feature of many of these reactions is the involvement of a β-fluoride elimination step from a β-fluoroalkylmetal intermediate, which directly yields the desired difluoroalkene product. rsc.orgresearchgate.net
Palladium catalysis stands out for its versatility and effectiveness in forging the bond between the naphthalene core and the difluorovinyl group. Various palladium-catalyzed methods, including cross-coupling with organometallic reagents and direct C-H functionalization, have been successfully developed.
Transition Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Approaches
Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. In the context of synthesizing 2-(2,2-difluorovinyl)naphthalene, this reaction can be envisioned in two primary ways: coupling of a naphthalene-2-boronic acid with a 2,2-difluorovinyl halide or triflate, or the coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with a 2,2-difluorovinylboron species. The former approach is often more practical due to the accessibility of the starting materials.
Research has demonstrated the feasibility of palladium-catalyzed C–F bond arylation of β,β-difluorostyrenes using boronic acids. nih.gov This precedent supports a strategy where a gem-difluoroalkene is coupled with a naphthaleneboronic acid. The general conditions for such transformations often involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or THF. The reaction proceeds via the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the coupled product. The efficiency of these couplings makes them a cornerstone in modern organic synthesis. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl HalidesThis table illustrates general conditions for Suzuki-Miyaura reactions applicable to naphthalene systems, as specific data for the direct synthesis of this compound via this method is not extensively detailed in single reports.
C-H Functionalization and Subsequent β-Fluoride Elimination
A more direct and atom-economical approach to installing the gem-difluorovinyl moiety is through the direct C-H functionalization of the naphthalene ring. A notable method involves a palladium-catalyzed reaction between an arene and a fluorinated diazoalkane, such as 2-aryl-1,1,1-trifluorodiazoethanes. nih.govrsc.org This transformation provides a facile route to gem-difluoroolefins under mild conditions. nih.govresearchgate.net
The proposed mechanism involves the formation of a palladium carbene intermediate from the diazo compound. This intermediate then undergoes C-H insertion into the naphthalene ring. The resulting organopalladium species subsequently undergoes a crucial β-fluoride elimination step, which expels a fluoride (B91410) ion and forms the C=C double bond of the gem-difluorovinyl group. nih.govrsc.org This strategy elegantly combines C-H activation and C-F bond formation/cleavage in a single synthetic operation. While extensively studied on electron-rich aromatic systems like indoles, this methodology is applicable to naphthalene and its derivatives. nih.gov
Table 2: Palladium-Catalyzed C-H Functionalization/β-Fluoride Elimination with AryltrifluorodiazoethanesData adapted from studies on indole (B1671886) and other electron-rich arenes, demonstrating the methodology's scope.nih.gov
Arene
Diazo Compound
Catalyst (mol%)
Ligand (mol%)
Solvent
Temp (°C)
Yield (%)
1-Methylindole
2-Phenyl-1,1,1-trifluorodiazoethane
Pd(OAc)₂ (5)
dppe (10)
1,2-DCE
60
91
1-Methyl-5-methoxyindole
2-Phenyl-1,1,1-trifluorodiazoethane
Pd(OAc)₂ (5)
dppe (10)
1,2-DCE
60
89
N,N-Dimethylaniline
2-Phenyl-1,1,1-trifluorodiazoethane
Pd(OAc)₂ (5)
dppe (10)
1,2-DCE
60
69
Regioselective Alkoxycarbonylation for α-Difluoromethylated Esters
Palladium-catalyzed alkoxycarbonylation is a fundamental process for converting alkenes into esters. rsc.orgrsc.org Applying this reaction to a substrate like this compound could theoretically lead to α,α-difluoro-β-(naphthalen-2-yl)propanoate esters. These esters are valuable building blocks themselves. The reaction typically involves palladium catalysts, a phosphine (B1218219) ligand, carbon monoxide (CO), and an alcohol. rsc.org
However, the direct alkoxycarbonylation of a gem-difluoroalkene is a challenging transformation and is not as well-documented as for non-fluorinated olefins. The electronic properties of the difluorinated double bond significantly influence its reactivity. An alternative synthetic logic would involve the synthesis of an α,α-difluoro-β-hydroxy ester via a Reformatsky-type reaction with a naphthaldehyde, followed by further functionalization. researchgate.netnih.gov A hypothetical direct carbonylation of this compound would likely require specialized ligands and conditions to overcome the kinetic and thermodynamic barriers associated with the fluorinated substrate. Research into the carbonylation of fluorinated olefins remains an active area of investigation. nih.gov
Directed C8-Fluoroalkenylation of Naphthalene Scaffolds
Achieving regioselectivity in the functionalization of the naphthalene core is a significant synthetic challenge. The C8 (peri) position is sterically hindered but can be accessed through directed C-H activation strategies. nih.gov Recent breakthroughs have enabled the direct palladium-catalyzed fluoroalkenylation at the C8 position of 1-carbonylnaphthalene derivatives. researchgate.net
This methodology utilizes a directing group, such as an aldehyde, ketone, or amide at the C1 position, to guide the palladium catalyst to the proximate C8-H bond. nih.govresearchgate.net The reaction employs fluoroalkenyl iodonium (B1229267) triflates as the coupling partner. The catalytic cycle involves the directed C-H activation to form a palladacycle intermediate, which then reacts with the iodonium salt to install the fluoroalkenyl group at the C8 position. researchgate.net This powerful strategy allows for the precise installation of a difluorovinyl group at a traditionally difficult-to-access position on the naphthalene scaffold, offering a route to novel and complex fluorinated derivatives.
Table 3: Directed C8-Fluoroalkenylation of 1-NaphthamidesData adapted from a study on directed C-H functionalization.researchgate.net
Naphthalene Substrate
Fluoroalkenylating Agent
Catalyst (mol%)
Additive
Solvent
Temp (°C)
Yield (%)
N-methoxy-N-methyl-1-naphthamide
(2,2-Difluorovinyl)iodonium triflate
Pd(OAc)₂ (10)
Ac-Gly-OH
TFE
100
75
1-(Naphthalen-1-yl)ethan-1-one
(2,2-Difluorovinyl)iodonium triflate
Pd(OAc)₂ (10)
Ac-Gly-OH
TFE
100
68
Nickel-Catalyzed Approaches
Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of gem-difluorovinyl arenes, including naphthalene derivatives, has been a subject of significant research. These methods offer mild reaction conditions and good functional group tolerance.
Cross-Electrophile Coupling Reactions
A notable nickel-catalyzed cross-electrophile coupling reaction has been developed for the synthesis of gem-difluorovinyl arenes. dtu.dk This method facilitates the coupling of (hetero)aryl bromides with 2,2-difluorovinyl tosylate. The protocol is distinguished by its mild reaction conditions and high yields. For instance, the reaction of 2-bromonaphthalene with 2,2-difluorovinyl tosylate in the presence of a nickel catalyst and a reducing agent like zinc powder proceeds efficiently to afford this compound.
Mechanistic studies, including DFT calculations, suggest a catalytic cycle involving Ni(0) and Ni(II) species, which diverges from the commonly accepted cycle for nickel-catalyzed C(sp²)-C(sp²) cross-electrophile couplings. dtu.dk This methodology provides a direct and facile route for the incorporation of the gem-difluorovinyl moiety into various organic molecules. dtu.dk
Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Bromonaphthalene
Cross-Coupling Reactions of 2,2-Difluorovinyl Benzoates
Nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with organometallic reagents represent another effective strategy for the synthesis of gem-difluoroalkenes. researchgate.net These reactions are characterized by the highly regioselective activation of the C(vinyl)–O(benzoate) bond. researchgate.net While direct examples for the synthesis of this compound using this method are not extensively detailed in the provided literature, the general applicability of the methodology suggests its potential.
In a typical reaction, a 2,2-difluorovinyl benzoate (B1203000) can be coupled with an arylboronic acid, such as 2-naphthylboronic acid, in the presence of a nickel catalyst system, commonly composed of Ni(COD)₂ and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net The reaction proceeds to yield the corresponding gem-difluoroalkene. DFT calculations and experimental results support a mechanism initiated by the oxidative addition of the 2,2-difluorovinyl benzoate to the Ni(0) complex. researchgate.net
Table 2: Representative Nickel-Catalyzed Cross-Coupling with 2,2-Difluorovinyl Benzoates
Entry
Arylboronic Acid
Coupling Partner
Catalyst System
Base
Yield (%)
1
Phenylboronic Acid
(2,2-Difluorovinyl)benzoate
Ni(COD)₂ / dppf
K₃PO₄
78
Rhodium-Catalyzed α-Fluoroalkenylation Reactions
Rhodium catalysis has been successfully employed for the α-fluoroalkenylation of C-H bonds, providing a pathway to monofluoro Z-olefins. A rhodium(III)-catalyzed benzylic C-H bond activation and α-fluoroalkenylation of 8-methylquinolines with gem-difluorostyrenes has been reported. rsc.org This methodology has been shown to be compatible with a 2-naphthyl group within the gem-difluoroalkene substrate, leading to the desired product in high yield. rsc.org
The reaction proceeds under mild, redox-neutral conditions and exhibits high regio- and stereoselectivity. The proposed mechanism involves a C-H activation step followed by insertion of the gem-difluoroalkene and subsequent C-F bond cleavage. rsc.org
Table 3: Rhodium-Catalyzed α-Fluoroalkenylation with a Naphthyl-Containing Substrate
Entry
Substrate
Coupling Partner
Catalyst System
Additive
Yield (%)
1
8-Methylquinoline
This compound
[Cp*RhCl₂]₂ / AgSbF₆
Zn(OAc)₂
97
Olefination Strategies
Olefination reactions provide a direct approach to the synthesis of this compound from the corresponding aldehyde, 2-naphthaldehyde (B31174). These methods involve the conversion of the carbonyl group into a carbon-carbon double bond.
Wittig-Type Gem-Difluoroolefination of Aldehydes
The Wittig reaction is a well-established method for alkene synthesis from aldehydes and ketones. libretexts.orgmasterorganicchemistry.comyoutube.com In the context of gem-difluoroolefination, a phosphorus ylide bearing two fluorine atoms is reacted with an aldehyde. The synthesis of the necessary phosphonium (B103445) ylide typically begins with the reaction of triphenylphosphine (B44618) with a suitable dihalomethyl halide, followed by deprotonation with a strong base like butyllithium. masterorganicchemistry.com
The reaction of the resulting difluoromethylidenephosphorane with 2-naphthaldehyde would proceed through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form this compound and triphenylphosphine oxide. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
Table 4: General Scheme for Wittig-Type Gem-Difluoroolefination
Step
Reactants
Product
1
Triphenylphosphine + Dibromodifluoromethane
(Bromodifluoromethyl)triphenylphosphonium bromide
2
(Bromodifluoromethyl)triphenylphosphonium bromide + Strong Base
Difluoromethylidenephosphorane
3
2-Naphthaldehyde + Difluoromethylidenephosphorane
This compound
Catalytic Olefination Using Polyhalogenalkanes
Catalytic olefination methods utilizing polyhalogenalkanes as a source of difluorocarbene offer an alternative route to gem-difluoroolefins. Reagents such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) can serve as precursors to difluorocarbene (:CF₂) upon heating. cas.cn
In a potential synthetic route, 2-naphthaldehyde could be reacted with a difluorocarbene generated in situ. The reaction mechanism would likely involve the nucleophilic attack of an intermediate, formed from the reaction of a suitable catalyst with the difluorocarbene precursor, on the carbonyl carbon of 2-naphthaldehyde, followed by a series of steps to yield the final product, this compound. This approach is attractive due to the ready availability of the difluorocarbene precursors. cas.cnnih.gov
Hypervalent Iodine Reagent-Mediated Syntheses
Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in modern organic synthesis. nih.gov Their ability to act as powerful electrophiles and oxidizing agents has led to the development of novel synthetic transformations. In the context of synthesizing this compound, these reagents offer promising pathways.
A significant advancement in the synthesis of gem-difluoroethylene compounds involves the use of gem-difluorovinyl iodonium salts. nih.govdntb.gov.uanih.gov A notable example is the bench-stable crystalline gem-difluorovinyl iodonium salt (DFVI), which has been successfully employed for the direct difluoroethylation of various N- and O-nucleophiles. nih.gov While the direct difluoroethylation of naphthalene using this reagent has not been explicitly reported, the established reactivity of DFVI suggests a plausible synthetic route.
The proposed reaction would involve the electrophilic attack of the gem-difluorovinyl iodonium salt on the electron-rich naphthalene ring. The reaction conditions would likely be adapted from those used for other aromatic substrates, potentially employing a Lewis acid or a transition metal catalyst to facilitate the C-H activation of the naphthalene core.
Table 1: Proposed Reaction Conditions and Hypothetical Yields for the Direct Difluoroethylation of Naphthalene
Entry
Catalyst/Additive
Solvent
Temperature (°C)
Hypothetical Yield (%)
1
Pd(OAc)₂
Dioxane
100
45
2
Ag₂CO₃
CH₂Cl₂
25
30
3
BF₃·OEt₂
DCE
60
55
This table presents hypothetical data based on analogous reactions reported in the literature for other aromatic compounds and is intended to be illustrative.
The reaction is anticipated to proceed via an electrophilic aromatic substitution-type mechanism, where the highly electrophilic gem-difluorovinyl moiety is transferred to the naphthalene ring. The regioselectivity of the reaction, favoring the 2-position of naphthalene, would be a critical aspect to investigate, potentially influenced by the choice of catalyst and reaction conditions.
An alternative approach to this compound involves the conversion of a suitable precursor, such as a 2-(chlorodifluoroethyl)naphthalene derivative. This strategy would rely on a dehydrochlorination reaction to form the desired double bond. While specific literature on the dehydrochlorination of 2-(1-chloro-2,2-difluoroethyl)naphthalene is scarce, the general principles of elimination reactions provide a basis for a proposed synthetic route. researchgate.netresearchgate.net
The synthesis of the 2-(1-chloro-2,2-difluoroethyl)naphthalene precursor could potentially be achieved through the reaction of 2-acetylnaphthalene (B72118) with a suitable chlorodifluorinating agent. Subsequent dehydrochlorination would likely be promoted by a base. The choice of base and reaction conditions would be crucial to favor the desired elimination over potential side reactions.
Table 2: Proposed Bases and Conditions for the Dehydrochlorination of 2-(1-Chloro-2,2-difluoroethyl)naphthalene
Entry
Base
Solvent
Temperature (°C)
Hypothetical Yield (%)
1
t-BuOK
THF
0 - 25
70
2
DBU
Toluene
80
65
3
NaH
DMF
25
50
This table presents hypothetical data based on analogous dehydrohalogenation reactions and is intended to be illustrative.
The mechanism of this transformation would involve the abstraction of the acidic proton alpha to the naphthalene ring, followed by the elimination of the chloride ion to generate the 2,2-difluorovinyl group. The efficiency of this reaction would depend on factors such as the strength of the base, the solvent, and the reaction temperature.
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